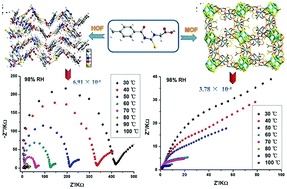A path to improve proton conductivity: from a 3D hydrogen-bonded organic framework to a 3D copper-organic framework†
New Journal of Chemistry Pub Date: 2019-06-06 DOI: 10.1039/C9NJ02025J
Abstract
To conduct a comparative study on proton conductivities of a hydrogen-bonded organic framework (HOF) and its related metal–organic framework (MOF), we selected and fabricated a 3D HOF (HOF-H3L) (H3L = [3-(4-methyl-benzoyl)-thioureido]-acetic acid; CH3C6H4C(O)NHC(S)NHCH2COOH) and its related 3D copper MOF, {[CuI3CuII3L3(DMF)2(CH3OH)(H2O)]·3CH3OH}n (1). Both HOF-H3L and MOF 1 exhibit high water stability. Their proton conductivities under different relative humidities (RHs) were fully investigated. Note that the MOF 1 exhibited the optimized conductivity of 3.78 × 10−4 S cm−1 that was nearly one order of magnitude larger than that of HOF-H3L (6.91 × 10−5 S cm−1) at 100 °C and 98% RH. Based on the crystal data, Ea calculations, water vapor absorptions and PXRD patterns, the proton-conducting mechanisms were suggested. This comparative investigation provides a new inspiration to researchers to design new proton-conductive materials in the future.


Recommended Literature
- [1] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [2] Polyurethane with an ionic liquid crosslinker: a new class of super shape memory-like polymers†
- [3] Back matter
- [4] Laser desorption and ionization time-of-flightversus matrix-assisted laser desorption and ionization time-of-flight mass spectrometry of Pt(ii) and Ru(iii) metal complexes†
- [5] Contents list
- [6] Incorporation of chlorinated analogues of aliphatic amino acids during cell-free protein synthesis†‡
- [7] Influence of fullerenol on hIAPP aggregation: amyloid inhibition and mechanistic aspects†
- [8] Asymmetric seed passivation for regioselective overgrowth and formation of plasmonic nanobowls†
- [9] Capture of [Bi4]6− and [Bi3]5− anions by [Rh(L)]+ (L = COD) cations in the closo heteroatomic clusters {Bi4[Rh(L)]4}2− and {Bi3[Rh(L)]3}2−†
- [10] Carbene based photochemical molecular assemblies for solar driven hydrogen generation†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 12025-32-0









